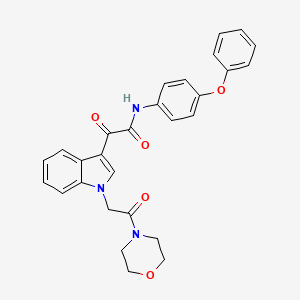
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Indole moiety : Imparts unique electronic properties and biological activity.
- Morpholino group : Enhances solubility and may influence receptor interactions.
- Phenoxyphenyl acetamide : Potentially increases binding affinity to biological targets.
The molecular formula is C28H26N4O4 with a molecular weight of 482.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : By inhibiting specific pathways involved in inflammation.
- Anticancer effects : Potentially through modulation of cell proliferation pathways.
The exact mechanism involves binding to target proteins, which alters their activity and affects cellular processes. For instance, the compound may inhibit certain kinases or transcription factors critical in tumor growth and inflammation.
In Vitro Studies
Research indicates that compounds similar to this one have shown promising results in various in vitro assays:
- Cell Proliferation Inhibition : Studies have demonstrated that related indole derivatives can significantly reduce cell viability in cancer cell lines.
- Receptor Binding Affinity : The morpholino moiety enhances selectivity towards specific receptors, such as sigma receptors, which are implicated in pain modulation and neuroprotection .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of a related compound using human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related indole compounds. The findings showed significant inhibition of pro-inflammatory cytokine release (e.g., TNF-alpha, IL-6) from activated macrophages, indicating potential therapeutic applications for inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indole Intermediate : Reaction of indole derivatives with morpholino compounds.
- Acetylation : Introduction of the acetamide group via acylation methods.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4 |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 872857-65-3 |
| Solubility | Soluble in DMSO |
| Biological Activity | Effect |
|---|---|
| Cell Viability Reduction | IC50 < 10 µM |
| Cytokine Inhibition | TNF-alpha reduction by >50% |
Propiedades
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c32-26(30-14-16-35-17-15-30)19-31-18-24(23-8-4-5-9-25(23)31)27(33)28(34)29-20-10-12-22(13-11-20)36-21-6-2-1-3-7-21/h1-13,18H,14-17,19H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUIXFYFFJLBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













